Meobentine

Description

Historical Trajectories in Antiarrhythmic Agent Development

The history of antiarrhythmic drugs spans centuries, with early observations dating back to the use of cinchona extract (the source of quinine) for treating palpitations in the mid-18th century. oup.comozemedicine.com Empirical observations initially drove the identification of compounds with antiarrhythmic properties. oup.com Over time, pharmacological approaches led to the development of derivatives with more favorable characteristics. oup.com Notable early antiarrhythmic agents included quinidine (B1679956), procainamide, lidocaine, and disopyramide, followed later by amiodarone, flecainide, and propafenone. oup.comozemedicine.com

Classifications of antiarrhythmic drugs have been developed to organize these agents based on their pharmacological properties. The Vaughan Williams classification, introduced in the late 1960s and early 1970s, became a widely used framework. ox.ac.ukwikipedia.orgnih.gov This system initially categorized drugs into four classes based on their effects on cardiac electrophysiology: Class I agents interfering with sodium channels, Class II agents acting as beta-blockers, Class III agents prolonging repolarization, and Class IV agents blocking calcium channels. wikipedia.orgnih.govahajournals.org The understanding of drug targets and mechanisms has evolved, leading to modernized classifications that augment the original framework and acknowledge that many agents have multiple modes of action. ox.ac.ukwikipedia.orgnih.govahajournals.org The development of antiarrhythmic drugs has also been influenced by clinical trial findings, such as the Cardiac Arrhythmia Suppression Trial (CAST), which highlighted potential risks associated with certain agents. oup.comnih.govthoracickey.com

Evolution of Guanidine-Based Pharmacophores in Cardiovascular Research

The guanidine (B92328) functional group has been a recurring feature in the development of various therapeutic agents, including those used in cardiovascular research. Guanidine derivatives have demonstrated a range of biological activities, including cardiovascular effects. researchgate.net The history of guanidine in medicine is linked to the plant Galega officinalis, which is rich in guanidine and was traditionally used for diabetes; guanidine was shown to lower blood glucose in 1918. nih.govgoodrx.com This led to the synthesis of guanidine derivatives for diabetes treatment in the early 20th century, although some were discontinued (B1498344) due to toxicity. nih.gov

In the context of cardiovascular pharmacology, guanidine-based structures are found in various drug classes. For instance, some histamine (B1213489) H2 receptor antagonists, which have been reported to exert antiplatelet effects, contain a guanidine-like functionality. nih.gov Novel guanidine derivatives are also being investigated for their potential effects on platelet aggregation and as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for cardiovascular pathologies. researchgate.netrsc.org The guanidine moiety's ability to interact with carboxylates and its influence on nitrogen basicity and hydrogen bonding properties contribute to its versatility as a pharmacophore in drug design. researchgate.netnih.gov

Overview of Foundational Academic Inquiries into Meobentine

This compound, an antiarrhythmic agent, is described as a derivative of guanidine. drugfuture.com Foundational academic inquiries into this compound explored its antidysrhythmic and antifibrillatory properties. Studies in animal models, such as dogs and rats, were conducted to assess its effects on cardiac electrical activity and its potential to increase the ventricular fibrillation threshold. researcher.lifenih.govcdnsciencepub.com

Research investigated the electrophysiological effects of this compound on isolated cardiac tissues and in the intact heart. Studies on isolated canine cardiac tissues and in situ dog hearts using standard techniques revealed that this compound produced use-dependent decreases of the maximum rate of depolarization of phase 0 and action potential amplitude in Purkinje fibers. nih.gov Additionally, this compound was found to prolong action potential duration in Purkinje fibers. nih.gov In ventricular muscle cells, a significant effect observed was a decrease in the maximum rate of depolarization. nih.gov

Academic inquiries also assessed this compound's effects in models of arrhythmias. In studies involving ouabain-induced tachycardias and arrhythmias induced by myocardial infarction in dogs, this compound tended to reduce heart rate and help restore normal sinus rhythm, in contrast to bethanidine (B1219629) which could exacerbate ectopic activity. nih.gov Both bethanidine and this compound were shown to increase the ventricular fibrillation threshold. nih.gov Moderate increases in ventricular fibrillation threshold following this compound treatment were accompanied by partial cardiac sympathetic blockade. nih.gov

The antiarrhythmic and antifibrillatory effects of this compound were hypothesized to be explained by its use-dependent effects on phase 0 of the action potential and its sympatholytic actions on the autonomic nervous system. nih.gov Furthermore, this compound might exert antiarrhythmic effects by decreasing automaticity in partially depolarized cells. nih.gov

Data from early studies highlight key electrophysiological findings:

| Effect | Observed in | Reference |

| Decrease in max rate of depolarization | Ventricular muscle cells, Purkinje fibers | nih.gov |

| Decrease in action potential amplitude | Purkinje fibers | nih.gov |

| Prolongation of action potential duration | Purkinje fibers | nih.gov |

| Increase in ventricular fibrillation threshold | Animal models | researcher.lifenih.gov |

| Reduction in heart rate | Animal models | nih.gov |

These foundational academic inquiries provided crucial data on the electrophysiological profile and antiarrhythmic potential of this compound, positioning it within the broader context of cardiovascular pharmacology research focused on developing agents to manage cardiac rhythm disorders.

Structure

3D Structure

Properties

CAS No. |

46464-11-3 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

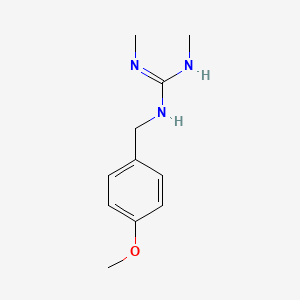

1-[(4-methoxyphenyl)methyl]-2,3-dimethylguanidine |

InChI |

InChI=1S/C11H17N3O/c1-12-11(13-2)14-8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13,14) |

InChI Key |

SPLVKBMIQSSFFN-UHFFFAOYSA-N |

SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC |

Canonical SMILES |

CNC(=NC)NCC1=CC=C(C=C1)OC |

Appearance |

Solid powder |

Other CAS No. |

46464-11-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

58503-79-0 (sulfate[2:1]) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

is(N-4-methoxybenzyl-N',N''-dimethylguanidine)sulphate meobentine meobentine sulfate meobentine sulfate (2:1) meobentine sulphate Rythmatine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivations of Meobentine

Established Synthetic Pathways for Meobentine

An established synthetic route for this compound has been documented, outlining a sequence of reactions starting from a key precursor molecule. ajol.infowikipedia.org This pathway involves several distinct chemical transformations to assemble the final this compound structure.

Mechanistic Analysis of Key Reaction Steps (e.g., Etherification, Reduction, Alkylation)

The synthesis of this compound involves key reaction types including etherification, reduction, and alkylation. ajol.infowikipedia.org

Etherification, specifically the methylation of p-hydroxyphenylnitrile using dimethyl sulfate (B86663), is a crucial step. ajol.infowikipedia.org The mechanism of methylation of phenols with dimethyl sulfate typically proceeds via an SN2 nucleophilic attack where the deprotonated phenol (B47542) (phenoxide) acts as the nucleophile attacking a methyl group of dimethyl sulfate, which serves as the electrophile. stackexchange.comresearchgate.net

The reduction step in the synthesis involves the conversion of a nitrile group using Raney nickel. ajol.infowikipedia.org The reduction of nitriles to primary amines using catalytic hydrogenation with Raney nickel is a known method. wikipedia.orgcommonorganicchemistry.comrsc.orggoogle.com This process involves the addition of hydrogen across the triple bond of the nitrile. wikipedia.org While the primary amine is the desired product, under certain conditions, secondary and tertiary amines can form as byproducts due to further reactions of the intermediate imine with the primary amine product. wikipedia.orgcommonorganicchemistry.comrsc.org The presence of ammonia (B1221849) can help to minimize the formation of these byproducts, favoring the primary amine. wikipedia.orgcommonorganicchemistry.comgoogle.com

The final step in the described synthesis of this compound involves the alkylation of S-methyl-N,N-dimethylthiourea with the amine intermediate. ajol.infowikipedia.org This is an example of an alkylation reaction, which involves the transfer of an alkyl group from one molecule to another. General N-alkylation reactions are common in organic synthesis. pageplace.de

Exploration of this compound Analogues for Structure-Activity Relationship (SAR) Investigations

Systematic Modification of Chemical Substructures

Systematic modification of chemical substructures is a standard approach in SAR studies to identify key moieties responsible for activity and to optimize desirable properties. This involves synthesizing a series of analogues where specific parts of the molecule are altered. Although the literature discusses this approach for various drug classes, detailed examples of systematic modifications performed on the this compound structure for SAR purposes were not found in the search results. researchgate.netnih.govarchive.orgoaepublish.comopenmedscience.comyoutube.comwikimedia.orgprinceton.eduresearchgate.net

Synthesis of Chemically Labeled this compound Derivatives for Research Probes

Chemically labeled derivatives are valuable research tools used to study the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its binding to biological targets. Labeling can involve incorporating isotopes like deuterium (B1214612) or carbon-14. moravek.comoaepublish.comopenmedscience.comyoutube.comprinceton.eduresearchgate.netnih.govsymeres.comalmacgroup.com While the synthesis of labeled compounds and their use as research probes are established techniques, specific information on the synthesis of chemically labeled this compound derivatives for research purposes was not found in the provided search results. google.commoravek.comopenmedscience.comyoutube.comnih.govalmacgroup.comresearchgate.netnasa.govwikipedia.org

Preclinical Electrophysiological Investigations of Meobentine S Antiarrhythmic Actions

Electrophysiological Modulations in Isolated Cardiac Preparations

Studies utilizing isolated cardiac tissues, such as Purkinje fibers and ventricular myocardium, have provided insights into the direct electrophysiological actions of meobentine. These preparations allow for controlled analysis of the drug's impact on key parameters of the cardiac action potential.

Effects on Action Potential Duration in Isolated Purkinje Fibers

This compound has been shown to significantly affect the action potential duration (APD) in isolated Purkinje fibers. In normal canine Purkinje fibers, this compound prolongs action potential duration (100%). nih.gov Another study in untreated canine fibers reported that this compound increased APD100 by approximately 12% at a concentration of 37 pM. This effect on APD in Purkinje fibers suggests a potential mechanism for influencing repolarization.

Analysis of the Maximum Rate of Depolarization in Ventricular Myocardium

In ventricular muscle cells, a notable effect of this compound is a decrease in the maximum rate of depolarization (Vmax) of phase 0 of the action potential. nih.gov This reduction in Vmax, which reflects the fast inward sodium current, is a characteristic effect observed in ventricular myocardium treated with this compound.

Characterization of Use-Dependent Electrophysiological Effects

A significant aspect of this compound's electrophysiological profile is its use-dependent activity. Studies have demonstrated that this compound produces use-dependent decreases in the maximum rate of depolarization of phase 0 and action potential amplitude in normal canine Purkinje fibers. nih.gov This use-dependence implies that the drug's effects are more pronounced at higher heart rates or stimulation frequencies. The decrease in the maximum rate of depolarization observed in ventricular muscle cells also appears to exhibit use-dependent characteristics. nih.gov

Comparative Electrophysiology with Reference Antiarrhythmic Agents

Comparing the electrophysiological effects of this compound with known antiarrhythmic agents provides context for its classification and potential clinical utility. Comparisons with bethanidine (B1219629) and quinidine (B1679956) highlight both similarities and distinctive features of this compound's actions.

This compound versus Bethanidine: Direct and Indirect Electrophysiological Effects

This compound and bethanidine, both non-quaternary analogues of bretylium, share some similarities in their direct electrophysiological effects. The "direct" electrophysiological effects of bethanidine in beta-adrenergic-blocked Purkinje fibers are reported to resemble those of this compound in normal canine Purkinje fibers; both drugs induce use-dependent decreases of the maximum rate of depolarization of phase 0 and action potential amplitude. nih.gov However, a key difference lies in their effects on action potential duration. This compound prolongs the action potential duration in Purkinje fibers, whereas bethanidine has shown minimal effects on APD100 in both propranolol-treated and untreated canine fibers at certain concentrations. nih.gov

Beyond direct effects, their indirect actions differ. Bethanidine tends to increase heart rate or exacerbate ectopic activity due to sympathomimetic effects. nih.gov In contrast, this compound tends to reduce heart rate and help restore normal sinus rhythm, which is accompanied by partial cardiac sympathetic blockade. nih.gov Both this compound and bethanidine have been shown to increase the ventricular fibrillation threshold. nih.gov this compound is reported to have less sympatholytic activity compared to bethanidine.

| Electrophysiological Effect | This compound (Purkinje Fibers) | This compound (Ventricular Muscle) | Bethanidine (Beta-blocked Purkinje Fibers) | Bethanidine (Untreated Purkinje Fibers) |

| Prolongs Action Potential Duration (APD) | Yes nih.gov | Not specified as significant nih.gov | Resembles this compound nih.gov | Minimal effect |

| Decreases Max Rate of Depolarization (Vmax) | Yes (use-dependent) nih.gov | Yes (use-dependent) nih.gov | Yes (use-dependent) nih.gov | Modest decrease |

| Decreases Action Potential Amplitude | Yes (use-dependent) nih.gov | Not specified nih.gov | Yes (use-dependent) nih.gov | Not specified |

| Sympatholytic Activity | Partial cardiac sympathetic blockade nih.gov | Not applicable | Less than this compound | Present nih.gov |

| Increases Ventricular Fibrillation Threshold | Yes nih.gov | Not applicable | Yes nih.gov | Not applicable |

Distinctive Electrophysiological Profiles Compared to Quinidine

This compound exhibits an electrophysiological profile that can be contrasted with that of quinidine, a Class IA antiarrhythmic agent. Quinidine primarily acts by blocking the fast inward sodium current (I_Na), leading to a use-dependent decrease in the maximum rate of depolarization (Vmax). wikipedia.orgfrontiersin.org Quinidine also prolongs action potential duration and the QT interval, partly through the blockade of potassium channels. wikipedia.orgfrontiersin.org

| Electrophysiological Effect | This compound (Purkinje Fibers) | This compound (Ventricular Muscle) | Quinidine (Class IA - General) |

| Prolongs Action Potential Duration (APD) | Yes nih.gov | Not specified as significant nih.gov | Yes wikipedia.orgfrontiersin.org |

| Decreases Max Rate of Depolarization (Vmax) | Yes (use-dependent) nih.gov | Yes (use-dependent) nih.gov | Yes (use-dependent) wikipedia.orgfrontiersin.org |

| Decreases Action Potential Amplitude | Yes (use-dependent) nih.gov | Not specified nih.gov | Yes (associated with Vmax decrease) |

| Primary Ion Channel Target | Implied effects on Na+ and K+ channels nih.gov | Implied effect on Na+ channels nih.gov | Primarily Na+ channels, also K+ channels wikipedia.orgfrontiersin.org |

| Use-Dependence | Yes nih.gov | Yes nih.gov | Yes wikipedia.orgfrontiersin.orgahajournals.org |

Assessment of Ventricular Fibrillation Threshold in Preclinical Animal Models

Studies in animal models have demonstrated that this compound increases the ventricular fibrillation threshold (VFT). The VFT represents the minimum electrical current required to induce ventricular fibrillation. An increase in VFT suggests that the heart is less susceptible to developing this life-threatening arrhythmia.

In canine models, intravenous administration of this compound sulfate (B86663) at dosages of 5.0, 10.0, and 20.0 mg/kg resulted in a dose-related increase in VFT under both nonischemic conditions and during regional myocardial ischemia. nih.gov A significant increase in VFT was observed at the 20 mg/kg dose. nih.gov The VFT was also found to be increased in the presence of chronic ischemic injury after this compound administration. nih.gov

However, despite increasing the electrical VFT, this compound sulfate did not prevent the induction of ventricular tachyarrhythmias in conscious canines subjected to programmed electrical stimulation following myocardial infarction. nih.gov Furthermore, it did not prevent ventricular fibrillation in a conscious canine model of sudden coronary death. nih.gov

The increase in ventricular fibrillation threshold following this compound treatment has been noted to be accompanied by partial cardiac sympathetic blockade. nih.gov

Here is a summary of VFT data from a canine study:

| Condition | Dose (mg/kg) | VFT (mA) | p-value |

| Nonischemic | Baseline | 7.6 ± 1.8 | |

| Nonischemic | 20.0 | 37.8 ± 8.6 | < 0.05 |

| Regional Ischemia | Baseline | 5.6 ± 1.5 | |

| Regional Ischemia | 20.0 | 41.8 ± 9.1 | < 0.05 |

| Chronic Ischemic Injury | Baseline | 6.4 ± 1 | |

| Chronic Ischemic Injury | 20.0 | 31 ± 10 | < 0.05 |

Data derived from preclinical studies in canine models. nih.gov

Investigations into Autonomic Nervous System Interactions in Preclinical Systems

This compound's antiarrhythmic and antifibrillatory effects are believed to be partly explained by its sympatholytic actions on the autonomic nervous system. nih.gov The autonomic nervous system plays a crucial role in regulating cardiac function, including heart rate and contractility, through its sympathetic and parasympathetic branches. frontiersin.orgclevelandclinic.orgjmatonline.com

Analysis of Sympatholytic Actions and Cardiac Sympathetic Blockade

This compound has been shown to exert sympatholytic actions, leading to partial cardiac sympathetic blockade. nih.gov This effect contributes to its antiarrhythmic properties. nih.gov Sympathetic stimulation typically increases heart rate and can exacerbate ectopic activity. nih.gov By blocking cardiac sympathetic activity, this compound can help to reduce heart rate and restore normal sinus rhythm in certain arrhythmogenic conditions, such as ouabain-induced tachycardias and ventricular arrhythmias following myocardial infarction. nih.gov

While this compound is a derivative of bethanidine, it is described as having less sympatholytic activity compared to bethanidine. ethernet.edu.et Bethanidine is a guanidinium (B1211019) antihypertensive agent that acts by blocking adrenergic transmission and primarily acts as an alpha2a adrenergic agonist, suppressing renin secretion or interfering with sympathetic nervous system function. drugbank.com

Modulation of Cardiac Chronotropy in Stellate Ganglion Stimulation Models

The stellate ganglion is a key component of the sympathetic nervous system that provides sympathetic innervation to the heart, influencing chronotropy (heart rate) and inotropy (contractility). elifesciences.orgacc.org Stimulation of the stellate ganglion increases heart rate. googleapis.comgoogle.com

| Intervention | Effect on Chronotropic Response to Stellate Ganglion Stimulation |

| Stellate Ganglion Stimulation | Increase |

| This compound Treatment | Reduction (indicating partial sympathetic blockade) |

Based on preclinical observations. nih.gov

This compound's effects on cardiac electrophysiology also include direct actions on the action potential, such as use-dependent decreases in the maximum rate of depolarization (phase 0) and action potential amplitude in Purkinje fibers and ventricular muscle cells. nih.gov Additionally, this compound prolongs the action potential duration in Purkinje fibers. nih.gov These direct effects, combined with its sympatholytic actions, contribute to its antiarrhythmic and antifibrillatory properties. nih.gov

Mechanistic Elucidation of Meobentine S Actions at the Molecular and Cellular Levels

Molecular Target Identification and Ligand-Binding Dynamics

Understanding the molecular targets of Meobentine is crucial to defining its mechanism of action. Studies suggest interactions with key components governing cardiac electrical activity.

Putative Ion Channel Interactions and Specificity Profiling

This compound appears to interact with ion channels critical for the cardiac action potential. Investigations have shown that this compound produces use-dependent decreases in the maximum rate of depolarization (Vmax) of phase 0 in isolated canine Purkinje fibers wikipedia-on-ipfs.org. This effect is characteristic of agents that block fast inward sodium channels (INa), which are responsible for the rapid depolarization phase of the action potential in these tissues. In ventricular muscle cells, a significant effect observed is also a decrease in the maximum rate of depolarization wikipedia-on-ipfs.org. Furthermore, this compound has been shown to prolong the action potential duration at 100% repolarization (APD100) in Purkinje fibers wikipedia-on-ipfs.orgnih.gov. This prolongation of repolarization suggests potential interactions with potassium channels, which are key determinants of action potential duration. While the precise subtypes of potassium channels involved and the detailed binding dynamics of this compound to these channels require further comprehensive study, the observed electrophysiological effects strongly implicate modulation of both sodium and potentially potassium currents as primary mechanisms. The receptor sites for antifibrillatory drug action, such as blockade of the rapid delayed rectifier potassium current (IK), are suggested to be located on the extracellular side of the cardiac membrane, while sodium channel blockade sites (INa) may be on the intracellular side uni.lu. Antiarrhythmic drugs in general aim to modulate cardiac electrophysiological properties by inhibiting cardiac ion channels.

Cellular Electrophysiological Mechanisms of Action

This compound's molecular interactions translate into significant effects on the electrical behavior of cardiac cells, influencing excitability and automaticity.

Impact on Transmembrane Electrical Activity in Isolated Cells

Studies utilizing isolated cardiac tissues have provided detailed insights into this compound's impact on transmembrane electrical activity. In isolated canine Purkinje fibers, this compound causes use-dependent reductions in the maximum rate of depolarization (Vmax) and action potential amplitude wikipedia-on-ipfs.org. This suggests a block of the fast inward sodium current that is more pronounced at higher heart rates or stimulation frequencies. Additionally, this compound prolongs the action potential duration (APD100) in Purkinje fibers wikipedia-on-ipfs.orgnih.gov. In isolated ventricular muscle cells, the primary observed effect of this compound is a decrease in the maximum rate of depolarization wikipedia-on-ipfs.org.

An overview of this compound's electrophysiological effects in isolated canine cardiac tissues is presented in the table below:

| Cardiac Tissue | Electrophysiological Effect | Observation | Source |

| Purkinje Fibers | Maximum Rate of Depolarization (Phase 0 Vmax) | Decreased (Use-dependent) | wikipedia-on-ipfs.org |

| Purkinje Fibers | Action Potential Amplitude | Decreased (Use-dependent) | wikipedia-on-ipfs.org |

| Purkinje Fibers | Action Potential Duration (APD100) | Prolonged | wikipedia-on-ipfs.orgnih.gov |

| Ventricular Muscle | Maximum Rate of Depolarization (Phase 0 Vmax) | Decreased | wikipedia-on-ipfs.org |

| Ventricular Muscle | Ventricular Functional Refractory Period | Increased (Amiloride also showed this effect) |

Modulation of Cellular Excitability and Restoration of Electrical Silence

This compound demonstrates the ability to modulate cellular excitability, contributing to the restoration of normal electrical rhythm. In experimental models of ouabain-induced tachycardias and ventricular arrhythmias following myocardial infarction, this compound tends to reduce heart rate and facilitate the restoration of normal sinus rhythm wikipedia-on-ipfs.org. A significant effect is its ability to increase the ventricular fibrillation threshold wikipedia-on-ipfs.org. These actions indicate that this compound reduces the propensity for aberrant electrical activity and promotes a more stable electrical environment within the heart.

Mechanisms Underlying Decreased Automaticity in Depolarized Myocardial Cells

This compound may contribute to its antiarrhythmic effects by decreasing automaticity, particularly in partially depolarized myocardial cells wikipedia-on-ipfs.org. Automaticity refers to the spontaneous depolarization that occurs during phase 4 of the action potential in certain cardiac cells, such as those in the sinoatrial (SA) node, which are responsible for initiating the heartbeat. In depolarized or injured cardiac tissue, abnormal automaticity can arise and lead to arrhythmias. By decreasing this spontaneous depolarization in compromised cells, this compound can suppress ectopic beat formation and reduce the likelihood of re-entrant arrhythmias. This effect is likely mediated through its influence on the ionic currents active during phase 4, potentially involving modulation of leak currents or other channels contributing to spontaneous depolarization.

Intracellular Signaling Pathways Associated with this compound's Effects

This compound is recognized as an antiarrhythmic agent youtube.com. The antiarrhythmic effects of compounds are primarily mediated through their interactions with ion channels located in cardiac cell membranes, which critically regulate the electrical activity of the heart nih.gov. Modulation of these ion channels directly impacts the cardiac action potential, a process intrinsically linked to intracellular signaling events, particularly those involving ion fluxes and subsequent changes in intracellular ion concentrations.

Research suggests that this compound produces a marked block of potassium current in cardiac muscle systems wikimedia.org. Potassium channels play a crucial role in the repolarization phase (Phase 3) of the cardiac action potential cvpharmacology.com. By blocking these channels, this compound likely prolongs the action potential duration and the effective refractory period, thereby reducing the excitability of cardiac cells and helping to suppress arrhythmias cvpharmacology.com.

Furthermore, as a Class I antiarrhythmic agent cvpharmacology.com, this compound is also understood to interact with voltage-gated sodium channels nih.gov, googleapis.com. These channels are responsible for the rapid depolarization phase (Phase 0) of the action potential cvpharmacology.com. Blockade of sodium channels by Class I antiarrhythmics inhibits the influx of sodium ions, reducing the rate of rise of the action potential and slowing conduction velocity within the heart nih.gov.

The modulation of both potassium and sodium channels by this compound has direct implications for intracellular electrical signaling. Changes in ion flow across the membrane alter the intracellular concentrations of ions such as K⁺ and Na⁺, and consequently influence the membrane potential. These electrical changes are tightly coupled to intracellular calcium handling, a critical process for cardiac excitation-contraction coupling and the regulation of various intracellular signaling cascades frontiersin.org, podbean.com, mdpi.com, nih.gov, nih.gov.

While the precise downstream intracellular signaling pathways (e.g., specific kinase cascades, second messenger systems beyond ion concentration changes) directly activated or modulated by this compound following ion channel interaction are not extensively detailed in the currently available research, the primary intracellular effects are understood to stem from the altered ion homeostasis and electrical state of the cardiomyocyte. These alterations can indirectly influence various calcium-dependent signaling pathways and other cascades responsive to changes in membrane potential and intracellular ionic environment frontiersin.org, mdpi.com, frontiersin.org, nih.gov, nih.gov.

The impact of this compound on cardiac ion channels and the resulting effects on the action potential and intracellular ionic environment are summarized in the table below:

| Ion Channel Target | Phase of Action Potential Affected | Primary Intracellular Effect | Consequence for Cardiac Electrical Activity |

| Potassium Channels | Phase 3 (Repolarization) | Altered K⁺ efflux, changes in membrane potential repolarization | Prolonged action potential duration, increased refractory period wikimedia.org, cvpharmacology.com |

| Voltage-Gated Sodium Channels | Phase 0 (Depolarization) | Altered Na⁺ influx, changes in membrane potential depolarization | Reduced rate of depolarization, slowed conduction velocity nih.gov, googleapis.com |

Detailed research findings specifically quantifying the impact of this compound on the activity of various downstream intracellular signaling proteins or the concentrations of second messengers beyond the direct consequences of ion flux are limited in the provided search results. Further research would be needed to fully elucidate the complete spectrum of intracellular signaling pathways influenced by this compound.

Preclinical Pharmacokinetic and Metabolic Characterization of Meobentine

Absorption and Distribution Dynamics in Non-Human Species

Studies involving Meobentine in non-human species, specifically rats and dogs, have investigated its absorption and distribution characteristics. A radioimmunoassay capable of detecting low concentrations of this compound was utilized in some studies to assess its presence in plasma. osti.gov While specific quantitative data on the extent and rate of absorption across different routes of administration in these species are not detailed in the available information, the use of techniques like radioimmunoassay suggests that researchers were able to monitor this compound levels in biological fluids. osti.gov

General principles of drug distribution indicate that factors such as plasma protein binding and tissue permeability influence how a compound distributes throughout the body. sygnaturediscovery.com Preclinical studies often evaluate plasma protein binding in various species to understand the fraction of drug available to interact with its target or undergo metabolism and excretion. mdpi.com, sygnaturediscovery.com Species differences in plasma protein binding can be observed. mdpi.com Although explicit data tables detailing this compound's distribution to specific tissues or its plasma protein binding in rats and dogs are not provided in the immediate search results, these are standard parameters assessed in preclinical PK studies. mdpi.com, nih.gov

Elucidation of Metabolic Pathways and Identification of Preclinical Metabolites

The metabolism of this compound has been investigated in preclinical species, with a key metabolic transformation identified as N-demethylation. osti.gov, osti.gov Understanding the metabolic pathways is crucial for identifying potential metabolites, assessing metabolic stability, and predicting potential drug-drug interactions. rsc.org, evotec.com Preclinical metabolism studies often employ in vitro systems such as liver microsomes and hepatocytes from various species to characterize metabolic transformations. bioline.org.br, evotec.com

Role of N-Demethylation in this compound Metabolism

N-demethylation has been specifically identified as a metabolic pathway for this compound. osti.gov, osti.gov This process involves the removal of a methyl group from a nitrogen atom. N-demethylation reactions are commonly catalyzed by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes found predominantly in the liver. frontiersin.org The resulting N-demethylated metabolite of this compound has been suggested to potentially be more lipophilic than the parent compound. osti.gov, osti.gov

Species-Specific Differences in Metabolic Profiles

Interspecies differences in drug metabolism are well-documented and are a critical consideration in preclinical development. nih.gov, bioivt.com Studies on this compound have included investigations in rats and dogs, implying that comparisons of metabolic profiles between these species were conducted. osti.gov, osti.gov General research indicates that species can differ quantitatively and qualitatively in their metabolic pathways and the activity of specific enzymes like CYPs. researchgate.net, nih.gov While the precise details of species-specific differences in this compound metabolism between rats and dogs are not elaborated in the provided snippets, the inclusion of both species in studies suggests that such comparisons were part of the preclinical characterization. osti.gov, osti.gov For other compounds, studies have shown variations in the predominance of different metabolic routes across species. bioline.org.br,

Influence of Lipophilicity on Metabolic Transformation

The lipophilicity of a compound can significantly influence its metabolic transformation. nih.gov For this compound, its lipophilicity has been linked to its susceptibility to N-demethylation. osti.gov It has been observed that the N-demethylated metabolite of this compound might be more lipophilic than the parent compound. osti.gov, osti.gov Generally, lipophilic compounds are often more readily metabolized, particularly by enzymes like cytochrome P450s, due to the lipophilic nature of their binding sites. nih.gov The relationship between lipophilicity and metabolic efficiency is an important aspect considered in drug design and preclinical evaluation. nih.gov

Preclinical Excretion Kinetics

Preclinical studies typically investigate the routes and rates of excretion of a drug and its metabolites. nih.gov, evotec.com This involves collecting and analyzing biological samples such as urine and feces. evotec.com Mass balance studies using radiolabeled compounds are often conducted to provide a quantitative assessment of the total recovery of drug-related material. nih.gov, evotec.com While the available information confirms that excretion kinetics were studied for this compound, particularly for its main metabolites and the parent compound, specific quantitative data on the percentage of dose excreted via different routes in rats and dogs is not provided in the snippets. researchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Animal Models

Establishing pharmacokinetic-pharmacodynamic (PK/PD) correlations in animal models is a crucial step in understanding the relationship between drug exposure and its pharmacological effect. mdpi.com, intiquan.com These studies aim to link the concentration of the drug (or its active metabolites) in the body over time with the observed biological response. mdpi.com PK/PD analysis in preclinical species can help predict effective dose ranges and understand the time course of drug action. mdpi.com, intiquan.com While the concept of preclinical PK/PD correlation is well-established and techniques exist to perform such analyses, including in animal models, specific data detailing the PK/PD correlation for this compound in animal models is not present in the provided search results. nih.gov, mdpi.com, nih.gov, researchgate.net Preclinical PK/PD studies often involve measuring both drug concentrations in biological matrices and relevant pharmacodynamic endpoints in the same animals or parallel groups. nih.gov

Establishment of Exposure-Response Relationships in Preclinical Efficacy Models

Exposure-response relationships characterize the link between drug exposure (e.g., concentration in plasma or tissue) and the magnitude of a pharmacological effect or efficacy in preclinical models osti.govnih.govsemanticscholar.orgeuropa.eueuropa.euwikimedia.orgnih.govnih.govfda.gov. These relationships are fundamental for understanding the pharmacodynamics of a compound and for translating preclinical findings to potential clinical effects osti.govnih.govsemanticscholar.orgnih.gov.

Although this compound has demonstrated effects in preclinical models related to its antiarrhythmic activity, such as on the electrical activity of rat hearts or canine Purkinje fibres wikimedia.orgfocusontoxpath.com, specific data establishing quantitative exposure-response relationships for this compound in these or other preclinical efficacy models are not available in the provided search results. General principles of exposure-response modeling are discussed in the context of other compounds and drug development semanticscholar.orgeuropa.eueuropa.eunih.govnih.govfda.govresearchgate.net.

Characterization of Metabolic Saturation and Induction Phenomena in Preclinical Settings

Metabolic saturation occurs when the capacity of the enzymes responsible for drug metabolism becomes overwhelmed at higher drug concentrations, potentially leading to disproportionate increases in exposure with increasing dose nih.govsemanticscholar.org. Metabolic induction refers to the process where a drug increases the activity or expression of drug-metabolizing enzymes, which can lead to increased metabolism of itself (autoinduction) or other co-administered drugs nih.govfocusontoxpath.commedicineslearningportal.orgnih.gov. Characterizing these phenomena in preclinical species is important for understanding potential non-linear pharmacokinetics and predicting drug-drug interactions nih.govfocusontoxpath.commedicineslearningportal.orgnih.gov.

Information regarding whether metabolic saturation or enzyme induction phenomena have been observed or characterized for this compound in preclinical animal models is not present in the provided search results. General concepts related to enzyme induction and inhibition are discussed in the context of drug metabolism and safety evaluation nih.govfocusontoxpath.commedicineslearningportal.orgnih.gov.

Theoretical and Computational Approaches in Meobentine Research

Computational Modeling of Meobentine-Target Interactions

Computational modeling plays a crucial role in elucidating how small molecules interact with their specific biological targets. In the context of antiarrhythmic agents, the primary targets are often ion channels embedded in the cardiac cell membrane, which are responsible for regulating the electrical signals that control heart rhythm. nih.govnih.govwikipedia.orgyoutube.com While specific detailed studies on the computational modeling of this compound's interaction with its targets were not extensively found in the provided search results, the general principles applied to similar compounds and ion channels are highly relevant.

Techniques such as molecular docking are used to predict the preferred binding orientation and position of a molecule within the binding site of a target protein. This can help identify key amino acid residues that interact with the compound and provide insights into the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic effects). Molecular dynamics (MD) simulations extend this analysis by simulating the dynamic behavior of the drug-target complex over time, accounting for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment, such as the lipid membrane for ion channels. nih.govnih.govmdpi.comfrontiersin.org These simulations can reveal conformational changes induced by binding and provide a more realistic picture of the interaction. Furthermore, methods like MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be used in conjunction with MD simulations to estimate the binding free energy, providing a quantitative measure of the strength of the interaction. frontiersin.org

Given that this compound is considered to have indications of Class III antiarrhythmic activity, which is associated with potassium channel blockade, computational modeling could be employed to investigate its potential binding to specific cardiac potassium channels. ethernet.edu.etepdf.pub This would involve preparing the 3D structure of the target channel (if available experimentally or via homology modeling), preparing the 3D structure of this compound, performing docking studies to identify potential binding poses, and then conducting MD simulations to refine these poses and assess the stability of the complex. Analysis of the simulation trajectories could identify key interactions responsible for binding and potentially explain observed experimental effects.

Application of Theoretical Frameworks to Antiarrhythmic Drug Action

Theoretical frameworks are essential for translating molecular-level interactions into an understanding of a drug's effect on complex biological systems, such as the electrical activity of the heart. For antiarrhythmic drugs, this involves applying principles of electrophysiology and pharmacology to understand how modulation of ion channels by a compound like this compound influences the cardiac action potential and, consequently, heart rhythm. nih.govwikipedia.org

Computational models of cardiac action potentials, ranging from simplified single-cell models to more complex tissue and whole-heart simulations, can incorporate the experimentally determined or computationally predicted effects of a drug on specific ion currents. By integrating data on this compound's potential interactions with ion channels (e.g., potassium channels, sodium channels, calcium channels), these models can simulate its impact on action potential duration, refractory period, and conduction velocity. nih.gov This allows researchers to theoretically predict the antiarrhythmic efficacy of this compound against different types of arrhythmias and understand the underlying electrophysiological mechanisms. Theoretical frameworks also help in understanding phenomena like state-dependent block, where a drug's effect is modulated by the electrical state of the cardiac cell, which can be crucial for the safety and efficacy of antiarrhythmic agents. nih.gov

In Silico Prediction of Preclinical Pharmacological Activities and Metabolic Transformations

In silico methods are powerful tools for predicting various preclinical pharmacological properties and the metabolic fate of drug candidates, helping to streamline the research process and reduce the need for extensive experimental testing in the early stages. nih.govmdpi.comfrontiersin.orgnih.govmdpi.com For this compound, these methods can provide valuable predictions regarding its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicting drug metabolism is particularly important, as metabolites can have different pharmacological activities or toxicities compared to the parent compound. mdpi.comnih.govnews-medical.net In silico metabolism prediction tools use various algorithms, including rule-based systems and machine learning models trained on large datasets of known metabolic transformations, to identify potential sites of metabolism (SOMs) and predict the structures of likely metabolites. mdpi.comfrontiersin.orgnih.govunivie.ac.atbiotransformer.ca These tools can predict transformations mediated by key metabolic enzymes, such as cytochrome P450 enzymes, flavin-containing monooxygenases, and UDP-glucuronosyltransferases. news-medical.netunivie.ac.at By predicting this compound's metabolic pathways, researchers can anticipate potential issues like rapid clearance or the formation of undesirable metabolites. news-medical.net

Beyond metabolism, in silico methods can also predict other preclinical pharmacological activities, such as potential off-target interactions or the likelihood of causing certain side effects, although specific data for this compound in this area was not found in the search results. nih.govarxiv.org These predictions are often based on quantitative structure-activity relationship (QSAR) models, which relate chemical structure to biological activity, or more advanced machine learning and deep learning techniques that can identify complex patterns in large datasets. nih.govmdpi.comarxiv.org

Future Research Directions and Unexplored Avenues for Meobentine Investigation

Development of Advanced Preclinical Models for Complex Arrhythmias

Future research on Meobentine should leverage advanced preclinical models that better recapitulate the complexity of human arrhythmias. While traditional animal models, such as canine models, have been instrumental in initial assessments of antiarrhythmic efficacy, including studies on this compound sulfate (B86663) umich.edu, more sophisticated models are needed to explore its effects on a wider range of arrhythmic substrates.

Advanced models could include:

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These models offer a human-relevant platform to study the cellular and molecular mechanisms of arrhythmias and the effects of this compound at a single-cell level. yale.edunih.govahajournals.orgmdpi.com hiPSC-CMs can be used to model specific inherited arrhythmia syndromes or acquired forms of arrhythmias. yale.eduahajournals.orgmdpi.com

3D cardiac tissue constructs: Engineering cardiac tissue in vitro provides a more complex environment than 2D cell cultures, allowing for the investigation of drug effects on impulse propagation and reentrant activity in a tissue context. yale.edumdpi.com

Large animal models of specific cardiac pathologies: While challenging and expensive, large animal models (e.g., porcine models of heart failure or myocardial infarction) can provide valuable insights into the efficacy and safety of this compound in a physiological setting closer to humans. yale.eduahajournals.org These models can help assess the drug's impact on complex arrhythmias arising from structural and electrical remodeling. yale.edunih.govahajournals.org

Genetic animal models: Utilizing genetically modified mice or other species that mimic human channelopathies or cardiomyopathies can help delineate the specific ion channels or pathways targeted by this compound and its efficacy in genotype-specific arrhythmias. yale.eduahajournals.orgnih.gov

These advanced models will be crucial for a more comprehensive understanding of this compound's antiarrhythmic profile and for identifying specific types of arrhythmias where it might be most effective.

Exploration of Novel Synthetic Strategies for Enhanced Pharmacological Profiles

Investigating novel synthetic strategies for this compound and its analogs is essential to potentially enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. mdpi.com Current synthetic routes may be optimized for efficiency, yield, and purity. Future research could focus on:

Exploring alternative synthetic pathways: Developing new synthetic methodologies could lead to more cost-effective and environmentally friendly production of this compound. rsc.orgamazon.comamazon.comrushim.ruelsevier.com

Designing and synthesizing this compound analogs: Structural modifications to the this compound core structure could yield compounds with improved binding affinity to specific cardiac ion channels or receptors, reduced off-target effects, or altered metabolic stability. mdpi.com Structure-activity relationship (SAR) studies are critical in this process.

Utilizing flow chemistry or automated synthesis: These modern synthetic techniques can enable rapid exploration of chemical space and optimization of reaction conditions for analog synthesis.

Novel synthetic approaches coupled with medicinal chemistry efforts can lead to the discovery of this compound derivatives with superior therapeutic characteristics.

In-depth Investigation of Secondary Preclinical Pharmacological Actions

Beyond its primary antiarrhythmic effects, a thorough investigation into potential secondary preclinical pharmacological actions of this compound is warranted. uni.lu Many drugs exert effects on multiple biological targets, and understanding these can reveal additional therapeutic benefits or potential liabilities. Future studies should explore:

Effects on other ion channels and transporters: While this compound is known as a bethanidine (B1219629) derivative, its precise interactions with the myriad of cardiac ion channels and transporters should be comprehensively mapped using electrophysiological techniques.

Interactions with G protein-coupled receptors or other signaling pathways: Investigating this compound's activity on other common drug targets could uncover additional mechanisms of action or potential off-target effects. mdpi.com

Anti-inflammatory or anti-fibrotic properties: Given the role of inflammation and fibrosis in the development and maintenance of arrhythmias, assessing whether this compound possesses any beneficial effects on these processes could be valuable. mdpi.com

Influence on cardiac remodeling: Studies could investigate if this compound impacts structural remodeling of the heart, such as hypertrophy or chamber dilation, which contribute to arrhythmogenesis.

Identifying and characterizing secondary pharmacological actions will provide a more complete picture of this compound's biological activity and potential therapeutic applications.

Integration of Multi-Omics Data for Comprehensive Preclinical Understanding

Integrating multi-omics data can provide a holistic view of this compound's effects at the molecular level in preclinical models. nih.govahajournals.orgfrontiersin.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to understand how this compound influences gene expression, protein levels, and metabolic pathways in cardiac tissue. nih.govahajournals.orgfrontiersin.orgresearchgate.net

Transcriptomics: RNA sequencing can reveal changes in gene expression profiles in response to this compound treatment, pointing towards affected pathways.

Proteomics: Mass spectrometry-based proteomics can quantify protein abundance and modifications, offering insights into the functional impact of this compound.

Metabolomics: Analyzing the metabolic profile can help understand how this compound affects cellular energy metabolism and other biochemical processes relevant to cardiac function and arrhythmias. dntb.gov.ua

Integrating these diverse datasets using bioinformatics and systems biology approaches can uncover complex drug-target interactions, identify biomarkers of response or resistance, and provide a deeper understanding of the mechanisms underlying this compound's antiarrhythmic effects. nih.govahajournals.orgfrontiersin.org

Computational Drug Design and Optimization Based on this compound's Core Structure

Computational approaches can significantly accelerate the discovery and optimization of this compound-based antiarrhythmics. tarosdiscovery.comnih.govyoutube.com

Structure-based drug design: If the molecular target(s) of this compound are identified and their 3D structures are available, computational techniques like molecular docking and molecular dynamics simulations can be used to understand binding interactions and design analogs with improved affinity and selectivity. tarosdiscovery.comnih.gov

Ligand-based drug design: Even without a known target structure, computational models can be built based on the structure-activity relationships of this compound and its existing analogs to predict the activity of novel compounds. tarosdiscovery.comnih.gov

Virtual screening: Large chemical libraries can be computationally screened to identify compounds with structural similarity to this compound or predicted to bind to its target(s). tarosdiscovery.comnih.govyoutube.com

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing QSAR models can help correlate chemical structure with biological activity, guiding the design of more potent and selective this compound derivatives. nih.gov

Computational methods can prioritize synthesis efforts, reduce the number of compounds to be synthesized and tested experimentally, and provide valuable insights into the molecular basis of this compound's activity. tarosdiscovery.comnih.govyoutube.com

These future research directions, spanning advanced preclinical modeling, synthetic chemistry, in-depth pharmacology, multi-omics integration, and computational design, will be critical for fully realizing the potential of this compound as a therapeutic agent for cardiac arrhythmias.

Q & A

Q. Q1. What are the established experimental protocols for synthesizing and characterizing Meobentine, and how can researchers ensure reproducibility?

Methodological Answer :

- Synthesis : Follow peer-reviewed protocols detailing reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (e.g., recrystallization, HPLC). Cross-validate yields and purity using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) .

- Characterization : Use X-ray crystallography for structural confirmation and differential scanning calorimetry (DSC) to assess thermal stability. Purity thresholds (>98%) should align with pharmacopeial standards .

- Reproducibility : Document batch-specific variables (e.g., raw material sources, humidity) and share raw data in supplementary materials. Use open-source lab notebooks for transparency .

Q. Q2. How should researchers design studies to evaluate this compound’s pharmacological properties while minimizing confounding variables?

Methodological Answer :

- In vitro assays : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch variability in reagents. Use dose-response curves with ≥3 biological replicates .

- In vivo models : Select species-specific pharmacokinetic parameters (e.g., murine vs. primate metabolism) and employ randomized block designs to account for genetic/environmental variability .

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent-only groups to isolate this compound-specific effects .

Q. Q3. What statistical tools are recommended for analyzing dose-dependent responses in this compound studies?

Methodological Answer :

- Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data. Apply nonlinear regression (e.g., sigmoidal curves) to model EC50/IC50 values .

- Non-parametric alternatives : For skewed data, employ Kruskal-Wallis tests with Dunn’s correction. Validate assumptions using Shapiro-Wilk tests and Q-Q plots .

- Software : Leverage GraphPad Prism® for dose-response modeling and R/Python for custom scripts handling large datasets .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported data on this compound’s mechanism of action across studies?

Methodological Answer :

- Systematic review : Conduct a PRISMA-guided meta-analysis to identify methodological disparities (e.g., assay sensitivity, ligand concentrations). Use funnel plots to detect publication bias .

- Experimental replication : Replicate conflicting studies under identical conditions, adjusting one variable at a time (e.g., buffer pH, incubation time). Publish negative results to reduce reporting bias .

- Cross-disciplinary validation : Combine biophysical (e.g., SPR for binding kinetics) and computational (molecular docking) approaches to corroborate findings .

Q. Q5. What novel methodologies can address gaps in understanding this compound’s off-target effects in complex biological systems?

Methodological Answer :

- Omics integration : Perform transcriptomics/proteomics to identify non-canonical pathways affected by this compound. Use STRING databases for network analysis .

- High-content screening (HCS) : Employ automated microscopy and machine learning to quantify subcellular changes (e.g., organelle morphology) .

- Organ-on-a-chip models : Simulate human organ interactions (e.g., liver-heart microphysiological systems) to predict systemic toxicity .

Q. Q6. How can longitudinal studies be optimized to assess this compound’s chronic toxicity without compromising ethical standards?

Methodological Answer :

- Adaptive dosing : Use Bayesian models to adjust doses dynamically based on real-time biomarker data (e.g., serum enzymes, histopathology) .

- Ethical frameworks : Follow ARRIVE 2.0 guidelines for animal studies and implement early humane endpoints (e.g., weight loss >20%) .

- Alternative models : Utilize Caenorhabditis elegans or 3D cell cultures for preliminary toxicity screening, reducing vertebrate use .

Key Recommendations

- Data Transparency : Share raw datasets in repositories like Figshare or Zenodo to enable reanalysis .

- Interdisciplinary Collaboration : Partner with computational chemists and clinicians to bridge mechanistic and translational gaps .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all published data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.